Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antimicrobial and antiviral activities . These compounds are known to interact with various enzymes and proteins that are essential for the survival and replication of microbes and viruses.
Mode of Action
For instance, some triazolo[4,3-a]quinoxaline compounds have demonstrated promising antiviral activity .
Biochemical Pathways
Similar compounds have been reported to interfere with various biochemical pathways essential for the survival and replication of microbes and viruses .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antiviral activities , suggesting that they may lead to the death or inhibition of microbes and viruses.
Biochemical Analysis
Biochemical Properties
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest in the G0/G1 phase and promote apoptosis . Additionally, it affects the expression of genes involved in cell survival and proliferation, thereby modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical signaling pathways, such as those mediated by c-Met and VEGFR-2 . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . It can undergo degradation under certain conditions, which may affect its long-term efficacy. Studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the triazolopyridine ring system. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction parameters and can reduce the reaction time significantly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound in the development of new drugs for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its antimicrobial and anticancer properties.
Uniqueness
Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl and methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
IUPAC Name |
ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)10-13-12-9-8(3)7(2)5-6-14(9)10/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXURVWBNRRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC(=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427416-71-4 | |
Record name | ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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